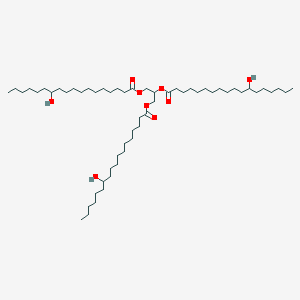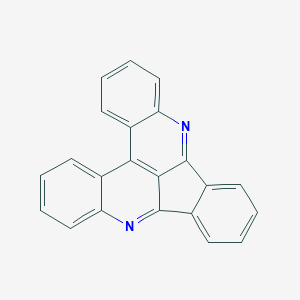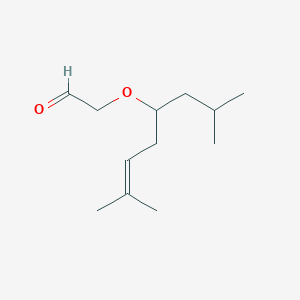
5-Octen-4-ol, 2,7-dimethyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Octen-4-ol, 2,7-dimethyl-, acetate is a chemical compound commonly known as mushroom alcohol acetate. It is a volatile organic compound that is found in the aroma of various mushrooms. This compound has been studied for its potential applications in the food industry, as well as in medical and scientific research.
Wirkmechanismus
The mechanism of action of 5-Octen-4-ol, 2,7-dimethyl-, acetate is not fully understood. However, it is known to activate specific olfactory receptors in the nose, which can lead to the perception of a mushroom-like aroma.
Biochemische Und Physiologische Effekte
5-Octen-4-ol, 2,7-dimethyl-, acetate has been shown to have various biochemical and physiological effects. It has been found to have antifungal properties, which can be useful in the food industry. Additionally, it has been shown to have anti-inflammatory effects, which could have potential medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
5-Octen-4-ol, 2,7-dimethyl-, acetate has several advantages for use in lab experiments. It is a volatile compound, which makes it easy to work with in a laboratory setting. Additionally, it has a distinct odor, which makes it useful in studies of the olfactory system. However, it can be difficult to obtain in pure form, which can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Octen-4-ol, 2,7-dimethyl-, acetate. One potential direction is the development of new methods for synthesizing this compound. Additionally, further research could be done to better understand the mechanisms of action of this compound, as well as its potential applications in various scientific fields. Finally, more research could be done to explore the potential medical applications of 5-Octen-4-ol, 2,7-dimethyl-, acetate, particularly in the area of anti-inflammatory therapy.
Synthesemethoden
The synthesis of 5-Octen-4-ol, 2,7-dimethyl-, acetate can be achieved through various methods. One of the most common methods is the esterification of 5-Octen-4-ol with acetic acid in the presence of a catalyst. This reaction produces the desired product, which can be purified through distillation.
Wissenschaftliche Forschungsanwendungen
5-Octen-4-ol, 2,7-dimethyl-, acetate has been studied for its potential applications in various scientific fields. One of the most notable applications is in the study of the olfactory system. This compound is known to activate specific olfactory receptors in the nose, which can be used to study the mechanisms of smell perception.
Eigenschaften
CAS-Nummer |
102-58-9 |
|---|---|
Produktname |
5-Octen-4-ol, 2,7-dimethyl-, acetate |
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
2-(2,7-dimethyloct-6-en-4-yloxy)acetaldehyde |
InChI |
InChI=1S/C12H22O2/c1-10(2)5-6-12(9-11(3)4)14-8-7-13/h5,7,11-12H,6,8-9H2,1-4H3 |
InChI-Schlüssel |
WPZHLSFMGCSZMV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CC=C(C)C)OCC=O |
Kanonische SMILES |
CC(C)CC(CC=C(C)C)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



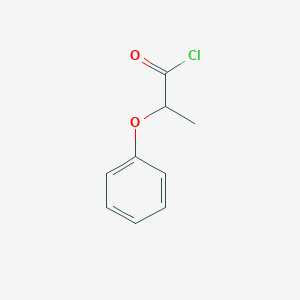
![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)
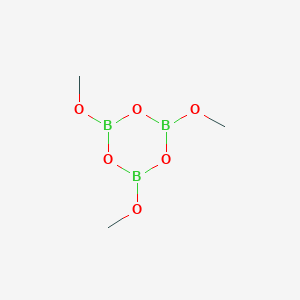
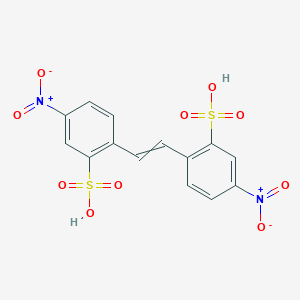
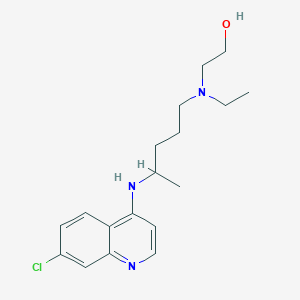
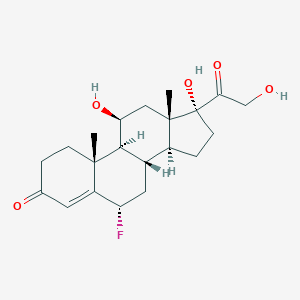
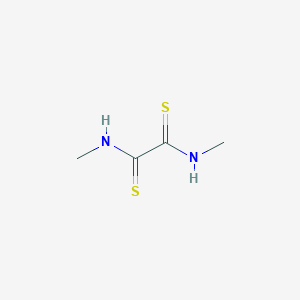
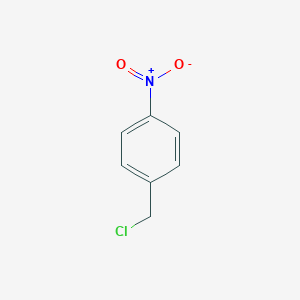
![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)
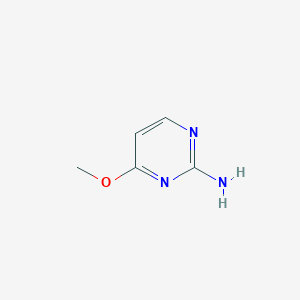
![1-Oxa-4-thiaspiro[4.4]nonane](/img/structure/B89510.png)

